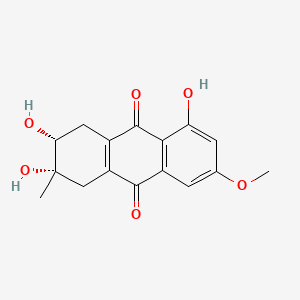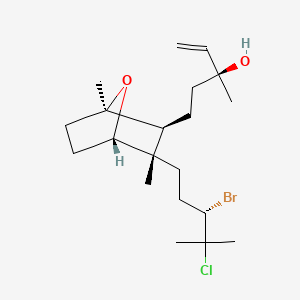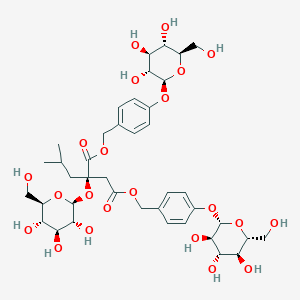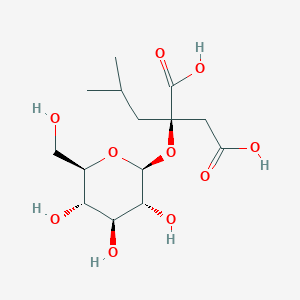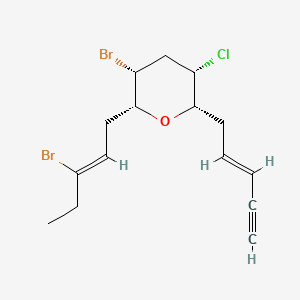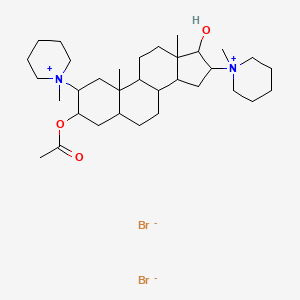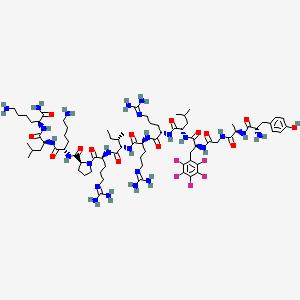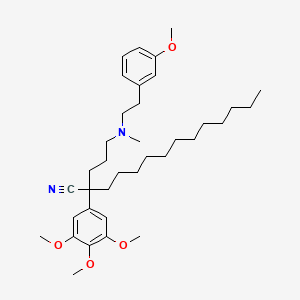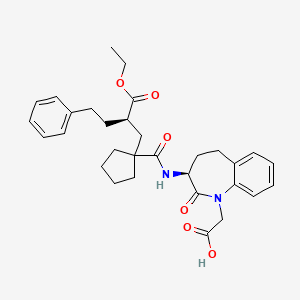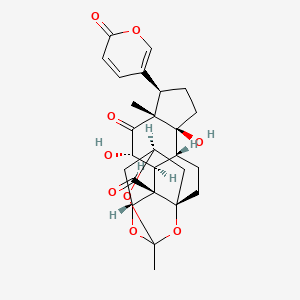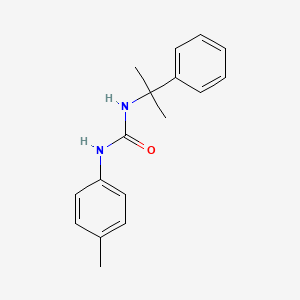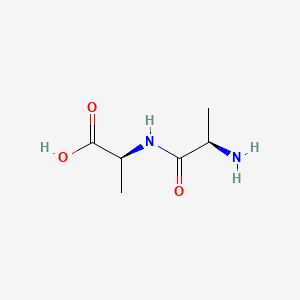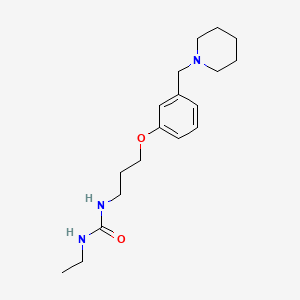
Daunomycinone
Overview
Description
Daunomycinone is an aglycone derived from daunomycin, an anthracycline antibiotic obtained from the bacterium Streptomyces peucetius. It is a pigmented compound that plays a crucial role in the structure and function of daunomycin, which is used in the treatment of various cancers, particularly leukemia .
Mechanism of Action
Target of Action
Daunomycinone, also known as Daunorubicinone, is a metabolite of the antibiotic Daunomycin, which is produced by Streptomyces peucetius . The primary targets of this compound are bacterial and animal viruses, as well as normal and neoplastic cells .
Mode of Action
This compound interacts with its targets primarily at the nuclear level . It exhibits a high cytotoxic activity, inhibiting the multiplication of its targets . The cell damage induced by this compound is mainly nuclear, with changes such as a finely granular appearance of the chromatin and marked alterations in the shape and size of the nucleoli .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of biologically exogenous this compound, 13-dihydrothis compound, aklavinone, 7-deoxyaklavinone, ε-rhodomycinone, ε-isorhodomycinone, and ε-pyrromycinone . These transformations occur in submerged cultures of various strains of Streptomyces .
Pharmacokinetics
Its parent compound, daunomycin, displays unique pharmacological properties, with a linear pharmacokinetic profile, good tolerability, rapid and concentration-dependent bactericidal effect, and a low clinical resistance rate .
Result of Action
The result of this compound’s action is the inhibition of the multiplication of its targets, leading to a high cytotoxic activity against normal and neoplastic cells . This results in cell damage, primarily at the nuclear level .
Action Environment
It is known that the compound’s action can be influenced by the conditions of the culture in which it is produced .
Biochemical Analysis
Biochemical Properties
Daunomycinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The compound is a glycoside antibiotic of the anthracycline group . It inhibits the multiplication of bacterial and animal viruses .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The toxic effects of this compound include a severe local reaction if the drug extravasates, bone marrow depression resulting in leucopenia, anemia, thrombocytopenia and bleeding, fever, oral ulcers and alopecia .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can be hydrolyzed with dilute acids to give a red crystalline substance .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daunomycinone can be synthesized through several methods. One common approach involves the hydrolysis of daunomycin under acidic conditions to yield this compound and daunosamine . Another method includes the total synthesis from simpler organic compounds, involving multiple steps such as Friedel-Crafts reactions and selective methylation .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of Streptomyces peucetius followed by extraction and purification processes. The biotransformation of this compound into its derivatives can also be achieved using immobilized cells or enzymes .
Chemical Reactions Analysis
Types of Reactions: Daunomycinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Substitution reactions, such as methylation, can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Diazomethane is used for methylation reactions.
Major Products: The major products formed from these reactions include various quinones, hydroquinones, and methylated derivatives .
Scientific Research Applications
Daunomycinone has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a precursor in the synthesis of other anthracycline antibiotics.
Biology: Studies on this compound help understand the biosynthesis and metabolism of anthracyclines.
Medicine: this compound derivatives are crucial in developing new anticancer drugs.
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.
Carminomycin: Shares structural similarities but differs in its side chains.
Rubidomycin: Closely related to daunomycin with slight variations in its chemical structure.
Uniqueness: Daunomycinone is unique due to its specific structural features that allow it to form stable glycosidic linkages with daunosamine, enhancing its anticancer properties .
Properties
IUPAC Name |
9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21794-55-8 | |
| Record name | Daunomycinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?
A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.
Q2: How does the structure of Daunorubicinone relate to its activity?
A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []
Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?
A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.
Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?
A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []
Q5: Can microorganisms modify Daunorubicinone, and what is the significance?
A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


